![molecular formula C3HLiN2O4 B2818904 Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate CAS No. 2418661-24-0](/img/structure/B2818904.png)
Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
“Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate” is a compound that contains lithium ions and a 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate moiety . It’s a type of oxadiazole, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been utilized in various applications due to their potential as high-energy cores and their derivatives have shown favorable oxygen balance and positive heat of formations .
Molecular Structure Analysis
Oxadiazoles, including “Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate”, are characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antibacterial Activity
The compound has been synthesized and studied for its antibacterial activity . The antibacterial activity was determined after the solutions were irradiated at 365 nm for 10 min preceding to adding the cell suspension .
Antiviral Properties
1,3,4-Oxadiazoles, which are part of the compound’s structure, have been reported to have antiviral properties .
Anti-inflammatory Properties
1,3,4-Oxadiazoles have also been reported to have anti-inflammatory properties .
Antitubercular Activity
These compounds have shown antitubercular activity .
Central Nervous System Depressants
1,3,4-Oxadiazoles have been used as central nervous system depressants .
Anticancer Properties
Oxadiazoles have been utilized as an essential part of the pharmacophore in anticancer drugs .
Vasodilator Properties
Oxadiazoles have been used as vasodilators .
Antidiabetic Properties
Oxadiazoles have also been used in the treatment of diabetes .
Future Directions
Oxadiazoles, including “Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate”, have shown potential in various fields such as material science, medicinal chemistry, and high energy molecules . Their versatility in the arsenal of drug discovery has led to increased interest in their synthesis and utilization . Future research may focus on further exploring their potential applications and refining their synthesis strategies .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially disrupting their normal functions .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities
Action Environment
The synthesis of 1,2,4-oxadiazoles often involves specific conditions, such as the presence of a catalytic amount of piperidine at 110 °c . These conditions may influence the compound’s action and stability.
properties
IUPAC Name |
lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJECWSOJIJSAFX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=NOC(=O)N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HLiN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate |
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